4-Amino-6-(pyridazin-4-YL)-1,3,5-triazine-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-6-(pyridazin-4-YL)-1,3,5-triazine-2-thiol is a heterocyclic compound that features a triazine ring fused with a pyridazine moiety. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and agrochemicals. The presence of both amino and thiol groups in its structure makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-(pyridazin-4-YL)-1,3,5-triazine-2-thiol typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine to facilitate the cyclization and substitution processes .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-6-(pyridazin-4-YL)-1,3,5-triazine-2-thiol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The compound can be reduced to modify the pyridazine ring or the triazine core.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic media.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of base catalysts like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Modified pyridazine or triazine derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
4-Amino-6-(pyridazin-4-YL)-1,3,5-triazine-2-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for metal complexes.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals, dyes, and advanced materials.
Mechanism of Action
The mechanism of action of 4-Amino-6-(pyridazin-4-YL)-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function. Additionally, the compound can interact with DNA or RNA, affecting their replication and transcription processes .
Comparison with Similar Compounds
- 4-Amino-6-(pyridazin-4-YL)-1,3,5-triazine-2-one
- 4-Amino-6-(pyridazin-4-YL)-1,3,5-triazine-2-thione
- 4-Amino-6-(pyridazin-4-YL)-1,3,5-triazine-2-selenol
Comparison: Compared to its analogs, 4-Amino-6-(pyridazin-4-YL)-1,3,5-triazine-2-thiol exhibits unique reactivity due to the presence of the thiol group. This functional group allows for the formation of disulfide bonds and other sulfur-containing derivatives, which are not possible with the oxygen or selenium analogs. Additionally, the thiol group enhances the compound’s ability to interact with biological molecules, making it a more potent candidate for medicinal applications .
Properties
Molecular Formula |
C7H6N6S |
---|---|
Molecular Weight |
206.23 g/mol |
IUPAC Name |
2-amino-6-pyridazin-4-yl-1H-1,3,5-triazine-4-thione |
InChI |
InChI=1S/C7H6N6S/c8-6-11-5(12-7(14)13-6)4-1-2-9-10-3-4/h1-3H,(H3,8,11,12,13,14) |
InChI Key |
ROFGIKDCEJAVAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=NC=C1C2=NC(=S)N=C(N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.